molecular formula C20H19N B5546232 4-环戊基-7-苯基异喹啉

4-环戊基-7-苯基异喹啉

货号 B5546232
分子量: 273.4 g/mol
InChI 键: ZISOBYMQWMHLPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoquinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They form the core structure of many natural and synthetic molecules with pharmacological importance.

Synthesis Analysis

Isoquinoline derivatives can be synthesized through various methods. A common approach involves the Pictet-Spengler reaction, Friedel–Crafts type cyclizations, or Pummerer-type cyclization. For example, Kundu et al. (1975) described the synthesis of cyclopenta[f]isoquinoline derivatives designed to bind specifically to native DNA, highlighting the multi-step synthetic routes starting from m-methyl-N-acetylbenzylamine (Kundu, Wright, Perlman, Hallett, & Heidelberger, 1975).

Molecular Structure Analysis

Isoquinoline derivatives often exhibit complex molecular structures, with specific substituents affecting their biological activity and binding affinity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural elucidation. For instance, the structure of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles was confirmed via X-ray diffraction methods, demonstrating the importance of structural determination in understanding chemical behavior (Dyachenko, Sukach, Dyachenko, Zubatyuk, & Shishkin, 2010).

科学研究应用

拓扑异构酶 I 抑制剂

与 4-环戊基-7-苯基异喹啉在结构上相关的化合物,如 4-氨基-2-苯基喹唑啉,已被设计为新型拓扑异构酶 I (topo I) 抑制剂。这些抑制剂通过嵌入 DNA-topo I 复合物中发挥强大的活性,突出了它们作为抗肿瘤剂的潜力。例如,4-环己基氨基-2-苯基喹唑啉等特定类似物表现出显着的 topo I 抑制活性和细胞毒性,表明它们对 topo I 的靶向特异性 (Le 等,2011)

磷酸二酯酶 4 型 (PDE4) 抑制剂

对四氢异喹啉衍生物的研究已发现它们具有作为 PDE4 抑制剂的潜力。例如,具有 7-(环戊氧基)-6-甲氧基 1,2,3,4-四氢异喹啉环的化合物已显示出针对 PDE4B 的有希望的抑制活性选择性。这些发现表明此类化合物在治疗与 PDE4 相关的疾病(如炎症或 CNS 疾病)中发挥作用 (Song 等,2015)

抗肿瘤活性

已合成并评估了各种异喹啉类似物和衍生物的抗肿瘤活性。例如,5-芳基-2,3-二氢咪唑并[2,1-a]异喹啉,以 PAF 受体拮抗剂而闻名,对几种肿瘤细胞系表现出显着的细胞毒性。该系列中的一些化合物显示出显着的体内抗白血病作用,表明它们具有作为抗癌剂的潜力 (Houlihan 等,1995)

抗癌剂的合成与评估

异喹啉衍生物的结构修饰和合成已导致产生针对癌症具有独特作用机制的化合物。例如,CHM-1 及其衍生物在临床前模型中显示出强大的抗肿瘤活性,一些化合物由于有希望的药理学特征而进入临床试验 (Chou 等,2010)

酶促生物合成和分子对接研究

对苯甲基异喹啉生物碱 (BIA) 生物合成的进一步研究已阐明了生物碱生物合成中关键中间体诺可克拉林等化合物的酶促途径和结构基础。这项研究提供了对工程酶促过程以合成药理活性异喹啉衍生物的潜力的见解 (Minami 等,2007)

属性

IUPAC Name

4-cyclopentyl-7-phenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-2-6-15(7-3-1)17-10-11-19-18(12-17)13-21-14-20(19)16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOBYMQWMHLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C3C=CC(=CC3=CN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentyl-7-phenylisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。